3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid is an organic compound that features a fluorinated aromatic ring and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid typically involves the use of fluorinated aromatic precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and hydroxypropanoic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenyl isocyanate
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
Uniqueness
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid is unique due to its combination of a fluorinated aromatic ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
BOOWRDSMTHUTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)O)F |
Origin of Product |
United States |
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